Noramidopyrine
Noramidopyrine
4-(methylamino)antipyrine is a member of the class of pyrazoles that is antipyrine substituted at C-4 by a methylamino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-narcotic analgesic, an opioid analgesic, a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a peripheral nervous system drug, an antipyretic and a drug metabolite. It is a member of pyrazoles and a secondary amino compound. It is functionally related to an antipyrine.
Noramidopyrine is a natural product found in Euglena gracilis with data available.
Noramidopyrine is a natural product found in Euglena gracilis with data available.
Brand Name:
Vulcanchem
CAS No.:
519-98-2
VCID:
VC20813828
InChI:
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3
SMILES:
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC
Molecular Formula:
C12H15N3O
Molecular Weight:
217.27 g/mol
Noramidopyrine
CAS No.: 519-98-2
Cat. No.: VC20813828
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 4-(methylamino)antipyrine is a member of the class of pyrazoles that is antipyrine substituted at C-4 by a methylamino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-narcotic analgesic, an opioid analgesic, a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a peripheral nervous system drug, an antipyretic and a drug metabolite. It is a member of pyrazoles and a secondary amino compound. It is functionally related to an antipyrine. Noramidopyrine is a natural product found in Euglena gracilis with data available. |
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CAS No. | 519-98-2 |
Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one |
Standard InChI | InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3 |
Standard InChI Key | JILCEWWZTBBOFS-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Appearance | Powder |
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